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Compound of Interest

Compound Name: 2-Bromo-5-methylthiazole

Cat. No.: B1288931 Get Quote

Despite a comprehensive search of scientific literature and chemical databases, detailed,

publicly available spectroscopic data (NMR, IR, MS) for 2-Bromo-5-methylthiazole remains

elusive. This technical guide summarizes the available information and outlines the standard

methodologies used for the spectroscopic analysis of similar heterocyclic compounds. This

information is intended to guide researchers in their own analytical endeavors or in assessing

the quality of commercially available samples.

Compound Identification
Property Value Source

Chemical Name 2-Bromo-5-methylthiazole N/A

CAS Number 41731-23-1 N/A

Molecular Formula C₄H₄BrNS N/A

Molecular Weight 178.05 g/mol N/A

Structure N/A

Spectroscopic Data (Predicted and Expected)
While experimental spectra are not readily available, the following sections detail the expected

spectroscopic characteristics based on the structure of 2-Bromo-5-methylthiazole and data

from analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals:

A singlet for the methyl group (CH₃) protons, likely in the range of δ 2.3-2.6 ppm.

A singlet for the proton on the thiazole ring (CH), likely in the range of δ 7.0-7.5 ppm.

¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding to

the four carbon atoms in the molecule:

The methyl carbon (CH₃).

The C4 carbon of the thiazole ring.

The C5 carbon of the thiazole ring (to which the methyl group is attached).

The C2 carbon of the thiazole ring (to which the bromine atom is attached), which is

expected to be the most downfield signal.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-5-methylthiazole would likely display characteristic absorption

bands for:

C-H stretching of the methyl group and the thiazole ring proton (around 2900-3100 cm⁻¹).

C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹).

C=C stretching of the thiazole ring (around 1400-1500 cm⁻¹).

C-Br stretching (typically below 800 cm⁻¹).

Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the

presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly

equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation
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patterns would likely involve the loss of the bromine atom and potentially the methyl group or

cleavage of the thiazole ring.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound like 2-Bromo-5-methylthiazole.

NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of 2-Bromo-5-methylthiazole would be dissolved

in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube. A small amount of a reference standard, such as tetramethylsilane (TMS), would be

added.

Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a 300, 400, or 500 MHz

NMR spectrometer.

Data Acquisition:

For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-

noise ratio.

For ¹³C NMR, a proton-decoupled experiment would be performed to simplify the spectrum

to single lines for each carbon.

IR Spectroscopy
Sample Preparation: As 2-Bromo-5-methylthiazole is a liquid at room temperature, a thin

film would be prepared between two potassium bromide (KBr) or sodium chloride (NaCl)

plates.

Instrumentation: The spectrum would be recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum would typically be recorded over the range of 4000 to 400

cm⁻¹, with a background spectrum of the clean salt plates being subtracted.
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Mass Spectrometry
Sample Preparation: A dilute solution of the compound would be prepared in a suitable

volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as electron ionization (EI) or electrospray ionization (ESI), would be used.

Data Acquisition: For EI, the sample would be introduced into the ion source, and the

resulting fragments analyzed. For ESI, the solution would be infused into the source, and the

mass-to-charge ratio of the resulting ions would be measured.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a novel or uncharacterized compound like 2-Bromo-5-methylthiazole.
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Caption: Workflow for the spectroscopic characterization of 2-Bromo-5-methylthiazole.

Conclusion and Recommendations
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The absence of readily available, verified spectroscopic data for 2-Bromo-5-methylthiazole in

the public domain presents a challenge for researchers. It is recommended that any study

utilizing this compound should involve its thorough in-house spectroscopic characterization to

confirm its identity and purity. The experimental protocols and expected spectral features

outlined in this guide provide a framework for such an analysis. For researchers without access

to the necessary instrumentation, outsourcing the analysis to a commercial laboratory is a

viable alternative. Furthermore, contacting chemical suppliers who list this compound may yield

access to their internal quality control data.

To cite this document: BenchChem. [Spectroscopic Data for 2-Bromo-5-methylthiazole: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288931#spectroscopic-data-nmr-ir-ms-for-2-bromo-
5-methylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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